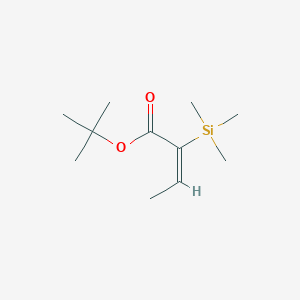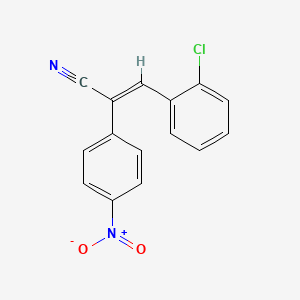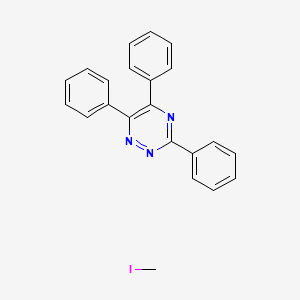
N,N-dimethyl-3-(triphenylsilyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(triphenylsilyl)aniline is an organic compound with the molecular formula C26H25NSi. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the hydrogen atom on the meta position of the benzene ring is replaced by a triphenylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(triphenylsilyl)aniline typically involves the reaction of N,N-dimethylaniline with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-3-(triphenylsilyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-dimethyl-3-(triphenylsilyl)amine.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(triphenylsilyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-(triphenylsilyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the triphenylsilyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethylaniline
- N,N-dimethyl-4-(triphenylsilyl)aniline
- N,N-dimethyl-2-(triphenylsilyl)aniline
Uniqueness
N,N-dimethyl-3-(triphenylsilyl)aniline is unique due to the specific positioning of the triphenylsilyl group on the meta position of the benzene ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from its ortho and para counterparts .
Eigenschaften
CAS-Nummer |
18840-18-1 |
|---|---|
Molekularformel |
C26H25NSi |
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
N,N-dimethyl-3-triphenylsilylaniline |
InChI |
InChI=1S/C26H25NSi/c1-27(2)22-13-12-20-26(21-22)28(23-14-6-3-7-15-23,24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-21H,1-2H3 |
InChI-Schlüssel |
IJLFYYSDTGSFDC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


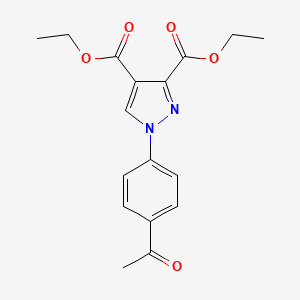
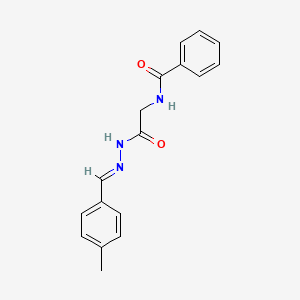

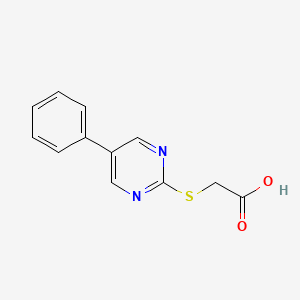
![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)

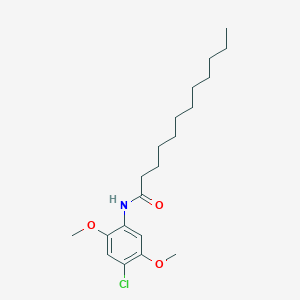
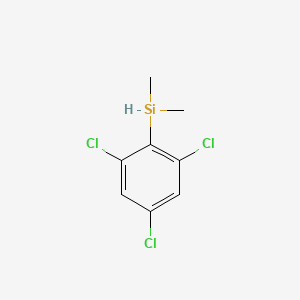
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
